4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFXFEGSYRCCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. Its structural features include a piperidine ring, a fluorobenzoyl group, and a pyranone core, which are common motifs in many bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18FNO4
- Molecular Weight : 331.34 g/mol
- CAS Number : 1798679-55-6
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds structurally related to this pyranone have shown inhibitory effects on tyrosinase (TYR), which is crucial in melanin biosynthesis. The IC50 values for related compounds indicate effective inhibition at low micromolar concentrations .
-
Neuroprotective Effects :
- Compounds with similar structures have been evaluated for neuroprotective properties against neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
- Antioxidant Activity :
The biological activity of this compound is likely mediated through several mechanisms:
- Competitive Inhibition : As noted in studies on related compounds, they act as competitive inhibitors for enzyme binding sites, affecting substrate interaction and enzymatic activity .
- Receptor Binding : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which may contribute to its neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that derivatives of fluorobenzylpiperazine had significant inhibitory effects on TYR with IC50 values ranging from 5 to 40 μM. |
| Study 2 | Investigated multitarget-directed ligands for Alzheimer's treatment; highlighted the importance of structural modifications for enhancing AChE inhibition. |
| Discussed the synthesis and characterization of similar compounds showing promising biological activities across various assays. |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The 3-fluorobenzoyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
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Base-Mediated Saponification :
Hydrolysis of the benzoyl ester group using aqueous NaOH or KOH can yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization .
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Ester Hydrolysis | Basic (pH > 12) | NaOH, H₂O | 4-((1-(3-carboxypiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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Acid-Catalyzed Cleavage :
Strong acids (e.g., HCl) may cleave the ester bond, though competing hydrolysis of the pyranone ring could occur .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation reactions. For instance:
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Reductive Amination :
Reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) introduces alkyl groups to the piperidine nitrogen .
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| N-Alkylation | Room temperature, MeOH | Benzaldehyde, NaBH₃CN | 4-((1-(3-fluorobenzoyl)-N-benzylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
-
Acylation :
Treatment with acyl chlorides (e.g., acetyl chloride) modifies the piperidine nitrogen, enhancing lipophilicity .
Pyranone Ring Reactivity
The pyran-2-one core participates in cycloadditions and nucleophilic attacks:
-
Michael Addition :
The electron-deficient carbonyl group reacts with nucleophiles (e.g., amines, Grignard reagents). For example, secondary amines can attack the α,β-unsaturated carbonyl system .
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Michael Addition | Reflux, EtOH | Morpholine | 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-3-morpholino-2H-pyran-2-one |
-
Ring-Opening Reactions :
Strong bases (e.g., KOH) or nucleophiles (e.g., H₂O/ROH under acidic conditions) can open the pyranone ring, forming dicarbonyl intermediates .
Catalytic Coupling Reactions
The fluorobenzoyl aromatic ring may participate in cross-coupling reactions:
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Suzuki-Miyaura Coupling :
Using Pd catalysts, the fluorine substituent can act as a leaving group, enabling aryl-aryl bond formation .
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Suzuki Coupling | 80°C, DMF | Phenylboronic acid, Pd(PPh₃)₄ | 4-((1-(3-biphenylcarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
Electrophilic Aromatic Substitution
The 3-fluorobenzoyl group’s electron-deficient aromatic ring can undergo nitration or sulfonation, albeit with moderate regioselectivity due to fluorine’s deactivating effect .
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Nitration | 0–5°C, H₂SO₄/HNO₃ | HNO₃, H₂SO₄ | 4-((1-(3-fluoro-5-nitrobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
Photochemical and Thermal Stability
Pyran-2-one derivatives are prone to photochemical [2+2] cycloadditions or thermal rearrangements. For example:
Key Research Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on structural similarity to analogs.
Key Structural Differences and Implications
Substituents on the Benzoyl/Piperidine Moiety: The target compound features a 3-fluorobenzoyl group, which balances lipophilicity and electronic effects. In contrast, 14a () incorporates a 3-fluoro-4-(trifluoromethyl)benzoyl group, significantly increasing electron-withdrawing properties and steric bulk. This may enhance target binding but reduce solubility.
Compound from () replaces the pyran-2-one with a 4H-pyran-4-one core and adds hydroxymethyl/methylpiperazinyl groups, increasing polarity and enabling ionic interactions.
Functional Group Additions: Urea derivatives (14a, 14b) () introduce hydrogen-bond donors/acceptors, enhancing affinity for polar binding pockets. Ethoxyphenylpropanoyl () () adds aromatic bulk and ether linkages, which may influence pharmacokinetics through extended half-life.
Physicochemical and Pharmacokinetic Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?
- Answer : A key step involves coupling fluorinated benzoyl groups to piperidine intermediates. For example, hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) is critical for deprotection and carboxylate formation, as demonstrated in similar piperidine derivatives . Metal-free fluorination strategies, such as those using β-CF3 aryl ketones under mild conditions, may also be adapted for introducing fluorine atoms into the core structure .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Comprehensive characterization requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine incorporation and structural integrity. High-resolution mass spectrometry (HRMS) is critical for validating molecular weight, as discrepancies between calculated and observed values (e.g., ±0.001 Da) can indicate impurities or isomerization . Additionally, IR spectroscopy helps identify carbonyl and ether functional groups in the pyran-2-one and benzoyl moieties.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Answer : Systematic variation of catalysts, solvents, and temperatures is necessary. For example, metal-free conditions (e.g., using K₃PO₄ and Pd(PPh₃)₄ in DMF/water mixtures) have achieved high yields (up to 95%) in fluorinated pyridazine syntheses . Reaction time optimization (e.g., 17 hours for hydrolysis) and stoichiometric adjustments (e.g., excess HCl) can mitigate side reactions . Parallel experimentation with scaled-down batches (e.g., 19.95 g vs. 61.9 g) aids in identifying scalable protocols .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
- Answer : Discrepancies in HRMS or NMR shifts often arise from unaccounted stereoelectronic effects or solvation. For example, ¹⁹F NMR chemical shifts in fluorinated pyrimidines can vary by ±1 ppm due to solvent polarity . Validating computational models (e.g., DFT calculations) against experimental data from structurally analogous compounds (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2-ones) can refine predictive accuracy .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Answer : Randomized block designs with split-split plots are effective for controlling variables like rootstock effects or harvest timing in pharmacological assays . For in vitro studies, dose-response curves using replicates (e.g., 4 replicates with 5 plants each) ensure statistical robustness. Biological activity assessment should include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling against cancer cell lines, as seen in pyrazole-based lamellarin analogs .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Answer : SAR studies require synthesizing analogs with modified substituents (e.g., replacing 3-fluorobenzoyl with chloro or methoxy groups) and comparing their bioactivity. For example, pyridazin-3(2H)-one derivatives with trifluoromethyl groups exhibit distinct binding affinities due to electron-withdrawing effects . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical residues in target proteins .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with literature values for fluorinated heterocycles (e.g., δ ~160 ppm for ¹⁹F in 4-fluoropyrimidines) .
- Statistical Analysis : Use ANOVA to assess significance in biological assays, accounting for variables like trellis systems or rootstock interactions .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor deviations can alter yields in hydrolysis or coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
